N-[(E,2S,3R)-1,3-dihydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-en-2-yl]octadecanamide
Description
N-[(E,2S,3R)-1,3-dihydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-en-2-yl]octadecanamide is a complex organic compound that belongs to the class of ceramides. Ceramides are lipid molecules composed of sphingosine and a fatty acid. This particular compound is notable for its fluorescent properties due to the presence of the nitrobenzoxadiazole group, making it useful in various scientific applications .
Properties
Molecular Formula |
C42H73N5O6 |
|---|---|
Molecular Weight |
744.1 g/mol |
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-en-2-yl]octadecanamide |
InChI |
InChI=1S/C42H73N5O6/c1-2-3-4-5-6-7-8-9-10-13-16-19-22-25-28-31-40(50)44-37(35-48)39(49)30-27-24-21-18-15-12-11-14-17-20-23-26-29-34-43-36-32-33-38(47(51)52)42-41(36)45-53-46-42/h27,30,32-33,37,39,43,48-49H,2-26,28-29,31,34-35H2,1H3,(H,44,50)/b30-27+/t37-,39+/m0/s1 |
InChI Key |
VBDLKCVULNLCGA-HVRWNUQKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E,2S,3R)-1,3-dihydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-en-2-yl]octadecanamide typically involves multiple steps:
Formation of the nitrobenzoxadiazole group:
Attachment to the ceramide backbone: The nitrobenzoxadiazole derivative is then coupled with a ceramide backbone through an amide bond formation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale industrial use. the general principles of organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
N-[(E,2S,3R)-1,3-dihydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-en-2-yl]octadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the nitro group would yield an amine .
Scientific Research Applications
N-[(E,2S,3R)-1,3-dihydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-en-2-yl]octadecanamide has several scientific research applications:
Fluorescent Labeling: Due to its fluorescent properties, it is used as a probe in biological studies to track lipid metabolism and distribution.
Cell Membrane Studies: It is used to study the behavior of ceramides in cell membranes, including their role in signaling pathways.
Cancer Research: The compound is used to investigate the mechanisms of ceramide-induced apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of N-[(E,2S,3R)-1,3-dihydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-en-2-yl]octadecanamide involves its incorporation into cell membranes where it can influence various signaling pathways. The nitrobenzoxadiazole group allows for the tracking of the compound within biological systems using fluorescence microscopy. The ceramide backbone can interact with specific proteins and enzymes, modulating their activity and affecting cellular processes such as apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide: A similar compound with a shorter fatty acid chain.
NBD-palmitoyl-CoA: A fluorescent analog of palmitoyl-CoA used for similar applications in lipid studies.
Uniqueness
N-[(E,2S,3R)-1,3-dihydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-en-2-yl]octadecanamide is unique due to its specific combination of a ceramide backbone with a nitrobenzoxadiazole group, providing both biological activity and fluorescent properties. This dual functionality makes it particularly valuable in research applications where tracking and studying lipid behavior is crucial .
Biological Activity
N-[(E,2S,3R)-1,3-dihydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-en-2-yl]octadecanamide is a complex organic compound belonging to the ceramide class. Its unique structure includes multiple functional groups such as hydroxyl and nitro-substituted benzoxadiazole moieties, which contribute to its biological activity and potential applications in various fields including biochemistry and pharmaceuticals.
| Property | Value |
|---|---|
| Molecular Formula | C42H73N5O6 |
| Molecular Weight | 744.1 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to integrate into cellular membranes. The presence of the nitrobenzoxadiazole group allows for fluorescence tracking within biological systems, facilitating the study of its interactions with various cellular components. The ceramide backbone may interact with specific proteins and enzymes, potentially modulating their activity and influencing cellular processes such as apoptosis and cell signaling pathways.
Fluorescent Properties
Due to the nitrobenzoxadiazole group, this compound exhibits significant fluorescent properties. This characteristic makes it particularly useful in biological assays where tracking and visualization of cellular processes are required. The fluorescence can be utilized in microscopy techniques to monitor the localization and dynamics of the compound within live cells.
Interaction with Biological Targets
Research indicates that compounds with structural similarities to this compound often exhibit notable biological activities. For instance:
- Cell Membrane Interaction : The ceramide structure suggests potential roles in membrane fluidity and integrity.
- Signaling Pathways : It may influence pathways related to cell survival and apoptosis through interactions with lipid rafts and signaling proteins.
- Antioxidant Activity : Similar compounds have been shown to possess antioxidant properties which could be explored further for therapeutic applications.
Case Studies and Research Findings
Several studies have highlighted the biological implications of compounds similar to this ceramide derivative:
-
Anticancer Activity : Research has shown that ceramide derivatives can induce apoptosis in cancer cells by activating specific signaling pathways (e.g., ER stress response).
- Example Study: A study demonstrated that ceramide analogs could enhance the efficacy of chemotherapeutic agents in breast cancer models by promoting apoptosis through mitochondrial pathways.
-
Neuroprotective Effects : Some studies suggest that ceramides can protect neuronal cells from oxidative stress and excitotoxicity.
- Example Study: In vitro studies indicated that specific ceramide derivatives could reduce cell death in models of neurodegeneration by modulating inflammatory responses.
-
Fluorescent Probes in Live Cell Imaging : The fluorescent properties of benzoxadiazole derivatives have been exploited for real-time imaging of cellular processes.
- Example Study: Research utilizing similar fluorescent probes showed successful tracking of endocytosis in live neurons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
